

Application of Lasiodonin in Traditional Chinese Medicine Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lasiodonin*

Cat. No.: *B1163903*

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Introduction

Lasiodonin, also known as Oridonin, is a bioactive diterpenoid compound extracted from *Rabdosia rubescens* (Dong Ling Cao), an herb used in Traditional Chinese Medicine (TCM). In TCM theory, *Rabdosia rubescens* is characterized by its bitter and sweet taste and slightly cold nature, and it is associated with the lung, stomach, and liver meridians. Its traditional functions include clearing heat, resolving toxicity, activating blood circulation, and alleviating pain.[1] These concepts are now being explored through modern pharmacological research, which has revealed **Lasiodonin**'s potent anti-inflammatory and anti-cancer properties.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of **Lasiodonin**, bridging its traditional use with contemporary scientific validation.

Data Presentation: In Vitro Efficacy of Lasiodonin

The cytotoxic effects of **Lasiodonin** have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell Line	Cancer Type	Incubation Time (h)	IC50 (μM)	Reference
TE-8	Esophageal Squamous Cell Carcinoma	72	3.00 ± 0.46	
TE-2	Esophageal Squamous Cell Carcinoma	72	6.86 ± 0.83	
AGS	Gastric Cancer	24	26.33 ± 1.53	
AGS	Gastric Cancer	48	18.27 ± 1.25	
AGS	Gastric Cancer	72	13.52 ± 1.07	
HGC27	Gastric Cancer	24	32.15 ± 2.11	
HGC27	Gastric Cancer	48	23.48 ± 1.89	
HGC27	Gastric Cancer	72	17.63 ± 1.36	
MGC803	Gastric Cancer	24	35.78 ± 2.54	
MGC803	Gastric Cancer	48	25.11 ± 2.01	
MGC803	Gastric Cancer	72	19.89 ± 1.58	
BEL-7402	Hepatocellular Carcinoma	Not Specified	0.50	[4]
K562	Chronic Myelogenous Leukemia	Not Specified	0.39	[5]
BGC-7901	Gastric Cancer	Not Specified	1.05	[5]
HCT-116	Colorectal Cancer	Not Specified	0.16	[5]
HCC-1806	Breast Cancer	Not Specified	0.18	[5]

Experimental Protocols

Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of **Lasiodonin** on cancer cells.

Materials:

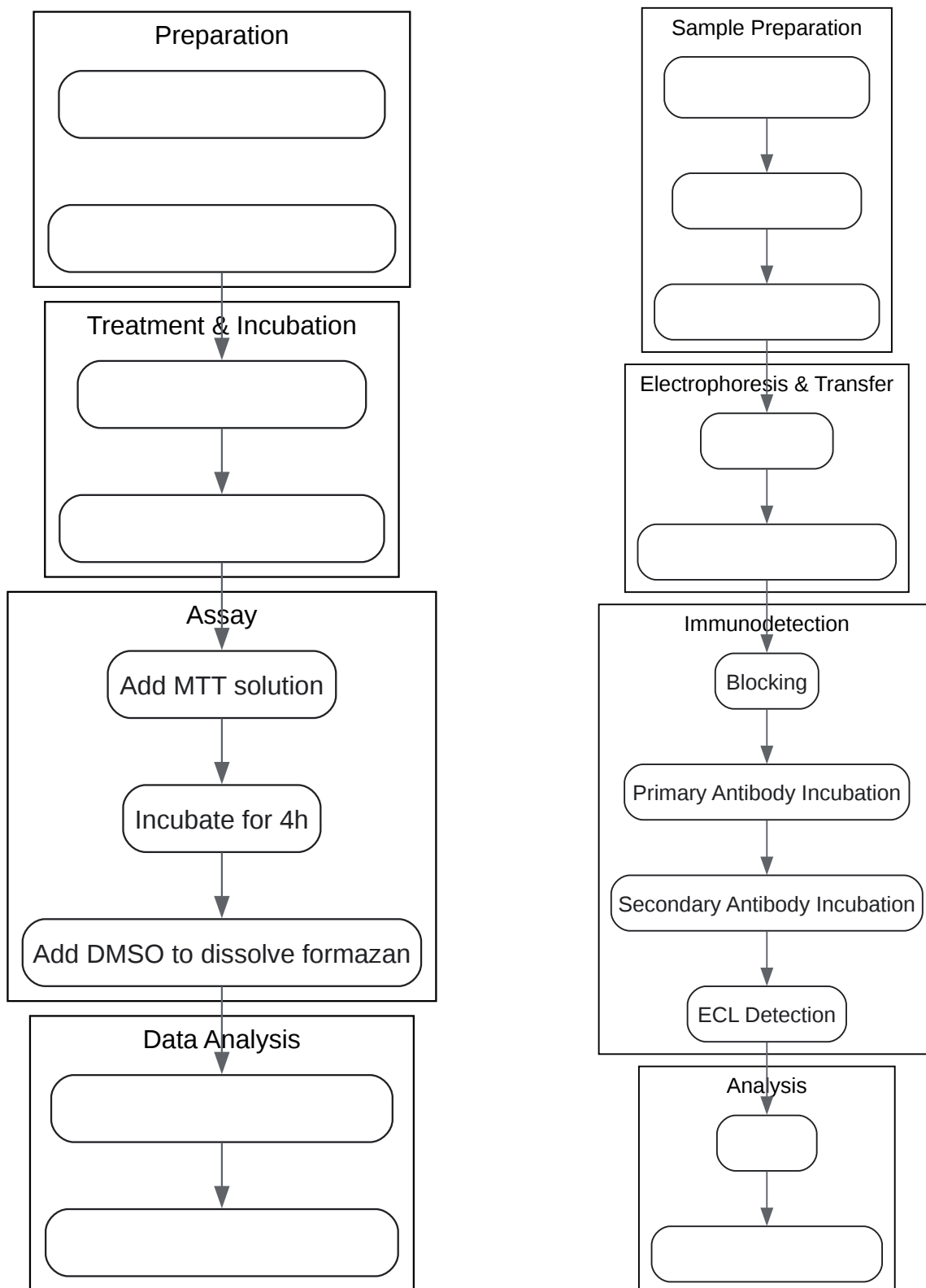
- **Lasiodonin** (Oridonin)
- Cancer cell line of interest
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

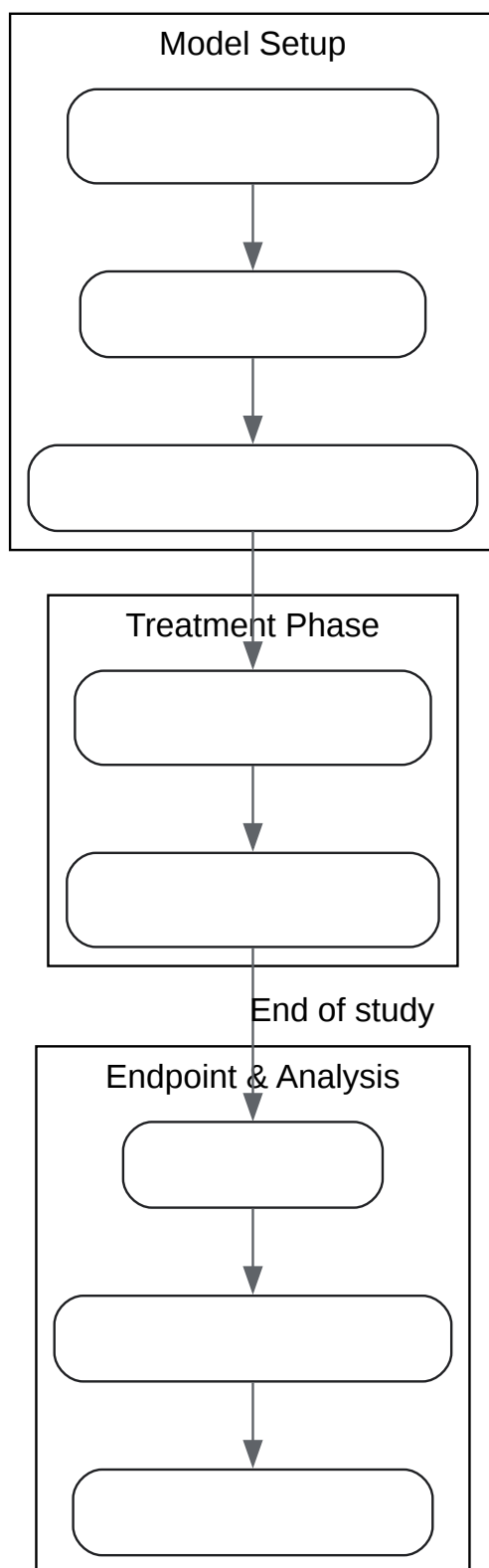
Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Treatment:** Prepare a series of concentrations of **Lasiodonin** in a complete culture medium. After 24 hours, remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **Lasiodonin**. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve **Lasiodonin**) and a blank control (medium only).
- **Incubation:** Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

- MTT Addition: After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.
[6]
- Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of **Lasiodonin**.

Experimental Workflow for MTT Assay





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